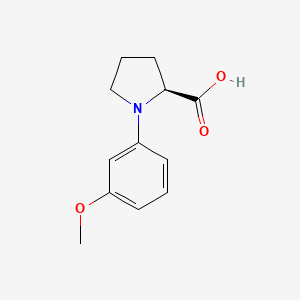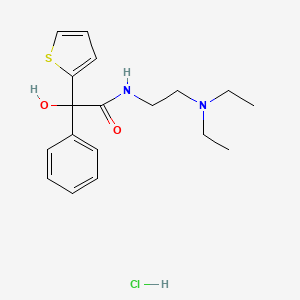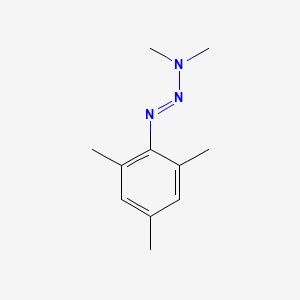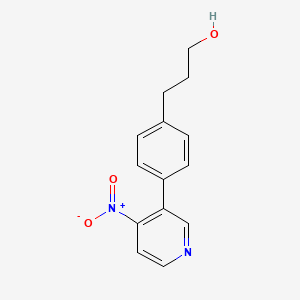
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in biochemistry, particularly as components of nucleic acids. This specific compound features an amino group at the 6th position, a butyl group at the 3rd position, and a methyl group at the 1st position, making it a unique derivative of pyrimidine-2,4-dione.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as urea, butylamine, and methylamine.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the pyrimidine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Functional Group Introduction: The amino, butyl, and methyl groups are introduced through subsequent reactions, such as alkylation and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.
Catalysts and Solvents: Catalysts such as acids or bases and solvents like ethanol or water are used to optimize the reaction conditions.
Purification: The final product is purified through techniques like crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino, butyl, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Applications De Recherche Scientifique
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, affecting their function.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-amino-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the butyl group, making it less hydrophobic.
3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the amino group, affecting its reactivity.
6-amino-3-butylpyrimidine-2,4(1H,3H)-dione: Lacks the methyl group, altering its steric properties.
Uniqueness
6-amino-3-butyl-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of all three functional groups (amino, butyl, and methyl), which confer distinct chemical and biological properties. This combination of groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
133657-31-5 |
|---|---|
Formule moléculaire |
C9H15N3O2 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
6-amino-3-butyl-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-12-8(13)6-7(10)11(2)9(12)14/h6H,3-5,10H2,1-2H3 |
Clé InChI |
AVIXCRCAXIJJFY-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=O)C=C(N(C1=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Methoxybenzofuro[2,3-b]pyridine](/img/structure/B13977109.png)
![1-Isopropyl-3-vinyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13977111.png)


![1-(2-Methylpyrazolo[1,5-B]pyridazin-3-YL)ethan-1-one](/img/structure/B13977122.png)



![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)

